(5Z)-3-ethyl-5-{(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-ETHYL-2-[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-{2-[(2E)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring multiple thiazolidinone and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate thiazolidinone and benzothiazole derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, sulfur, and various catalysts to facilitate the formation of the thiazolidinone and benzothiazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazolidinone rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidinone rings can be reduced to alcohols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could find applications in the development of new materials with unique properties. Its complex structure and reactivity make it suitable for use in advanced materials science research.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would likely include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and have similar chemical properties.
Benzothiazole derivatives: These compounds contain the benzothiazole ring and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its combination of thiazolidinone and benzothiazole rings, along with the specific substitution pattern. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O3S4 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)ethylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S4/c1-5-23-14-12-13(28-4)8-9-15(14)30-17(23)11-10-16-19(26)24(6-2)21(31-16)18-20(27)25(7-3)22(29)32-18/h8-12H,5-7H2,1-4H3/b16-10-,17-11+,21-18- |
InChI Key |
IOFKWZNROSCDFT-XMPRHXCASA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C/C=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)CC)/S3)CC |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)CC)S3)CC |
Origin of Product |
United States |
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